molecular formula C12H9ClN4 B13984677 5-((3-Aminophenyl)ethynyl)-6-chloropyrimidin-4-amine

5-((3-Aminophenyl)ethynyl)-6-chloropyrimidin-4-amine

Cat. No.: B13984677
M. Wt: 244.68 g/mol
InChI Key: VZVKXPNLIYBOGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((3-Aminophenyl)ethynyl)-6-chloropyrimidin-4-amine is a compound of interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a pyrimidine ring substituted with a 3-aminophenyl group and a chlorine atom, making it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-((3-Aminophenyl)ethynyl)-6-chloropyrimidin-4-amine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-((3-Aminophenyl)ethynyl)-6-chloropyrimidin-4-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form secondary amines.

    Coupling Reactions: The ethynyl group can participate in coupling reactions with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substituted pyrimidines with various functional groups.
  • Nitro or secondary amine derivatives of the original compound.
  • Coupled products with extended aromatic systems.

Scientific Research Applications

5-((3-Aminophenyl)ethynyl)-6-chloropyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-((3-Aminophenyl)ethynyl)-6-chloropyrimidin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl and amino groups can form hydrogen bonds or π-π interactions with target molecules, influencing their function and signaling pathways.

Comparison with Similar Compounds

    5-((3-Aminophenyl)ethynyl)pyrimidine: Lacks the chlorine atom, which may affect its reactivity and binding properties.

    6-Chloro-5-phenylethynylpyrimidine: Lacks the amino group, which may reduce its potential for hydrogen bonding and interactions with biological targets.

    5-((3-Nitrophenyl)ethynyl)-6-chloropyrimidin-4-amine: Contains a nitro group instead of an amino group, which may alter its electronic properties and reactivity.

Uniqueness: The presence of both the 3-aminophenyl and 6-chloro substituents in 5-((3-Aminophenyl)ethynyl)-6-chloropyrimidin-4-amine provides a unique combination of electronic and steric effects, making it a versatile compound for various chemical and biological applications.

Properties

Molecular Formula

C12H9ClN4

Molecular Weight

244.68 g/mol

IUPAC Name

5-[2-(3-aminophenyl)ethynyl]-6-chloropyrimidin-4-amine

InChI

InChI=1S/C12H9ClN4/c13-11-10(12(15)17-7-16-11)5-4-8-2-1-3-9(14)6-8/h1-3,6-7H,14H2,(H2,15,16,17)

InChI Key

VZVKXPNLIYBOGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C#CC2=C(N=CN=C2Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.